molecular formula C14H16N4O3S B4834141 3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE

3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE

Cat. No.: B4834141
M. Wt: 320.37 g/mol
InChI Key: BMOCDVUMRRBHEP-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE is a complex organic compound with the molecular formula C14H16N4O3S . It features a unique structure that includes a nitroaniline group and a thiadiazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE typically involves the reaction of 3-nitroaniline with thiadiazole derivatives under controlled conditions . The process may include steps such as nitration, diazotization, and coupling reactions, often requiring specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents like hydrogen gas and metal catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted anilines and thiadiazole derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE involves its interaction with specific molecular targets and pathways. The nitro group and thiadiazole ring play crucial roles in its biological activity, potentially affecting cellular processes and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: A related compound with similar chemical properties but different applications.

    3-Nitroaniline: Shares the nitroaniline group but lacks the thiadiazole ring.

    4-Nitroaniline: Another isomer with distinct chemical behavior.

Uniqueness

3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE stands out due to its unique combination of a nitroaniline group and a thiadiazole ring, providing distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3,3-dimethyl-1-[5-(3-nitroanilino)-1,2,4-thiadiazol-3-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-14(2,3)11(19)8-12-16-13(22-17-12)15-9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOCDVUMRRBHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1=NSC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE
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3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE
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3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE
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3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE
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3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE
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3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE

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